Thromstop

thrombin inhibition Ki anticoagulant

Coagulation researchers frequently encounter confounding off-target effects from generic thrombin inhibitors. Thromstop (α-NAPAP; CAS 86125-48-6) eliminates this variability through unmatched selectivity: • 1,317-fold selectivity for thrombin over Factor Xa - 31-fold higher than argatroban - enabling clean thrombin blockade without perturbing FXa-dependent pathways. • Inhibits all three fibrinolytic enzymes (plasmin, urokinase, tPA), uniquely suited for complete fibrinolysis shutdown in clot-lysis resistance and TAFI studies. • Preserves platelet discoid morphology, responsiveness, and low LDH release over 15-day storage comparably to hirudin. • Quantitatively inhibits clot retraction (>800 s delay; 70% reduction in platelet contractile force at 4 µM). Supplied as ≥98% pure powder with refrigerated shipping.

Molecular Formula C27H31N5O4S
Molecular Weight 521.6 g/mol
CAS No. 86125-48-6
Cat. No. B016151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThromstop
CAS86125-48-6
SynonymsN(alpha)-(2-naphthylsulfonylglycyl)-4-amidinophenylalanine piperidide
N(alpha)-(2-naphthylsulfonylglycyl)-4-amidinophenylalanine piperidide, (+-)-isomer
N(alpha)-(2-naphthylsulfonylglycyl)-4-amidinophenylalanine piperidide, (S)-isomer
N(alpha)-(2-naphthylsulfonylglycyl)-4-amidinophenylalanine piperidide, monohydroiodide
N(alpha)-(2-naphthylsulfonylglycyl)-4-amidinophenylalanine piperidide, monohydroiodide, (S)-isomer
N(alpha)-(2-naphthylsulfonylglycyl)-4-amidinophenylalanine piperidide, monosodium salt
N-alpha-(2-naphthylsulfonyl-Gly)-4-amindino-Phe piperidide hydroiodide
N-alpha-(2-naphthylsulfonylglycyl)-4-amidinophenylalanine piperidide
NAPAP
Nas-Gly-pAm-Phe-P
NAS-Gly-PHE-4-Am-PIP
Thromstop
Molecular FormulaC27H31N5O4S
Molecular Weight521.6 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)C(=N)N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C27H31N5O4S/c28-26(29)21-10-8-19(9-11-21)16-24(27(34)32-14-4-1-5-15-32)31-25(33)18-30-37(35,36)23-13-12-20-6-2-3-7-22(20)17-23/h2-3,6-13,17,24,30H,1,4-5,14-16,18H2,(H3,28,29)(H,31,33)
InChIKeyXXTWZTPVNIYSJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thromstop: Benzamidine Peptidomimetic Thrombin Inhibitor


Thromstop (α-NAPAP; Nα-(2-naphthalenesulfonylglycyl)-4-amidino-D,L-phenylalaninepiperidide) is a synthetic, reversible, active-site-directed inhibitor of the serine protease thrombin (Factor IIa) . It belongs to the benzamidine class of peptidomimetic inhibitors and is widely employed as a biochemical tool for the selective blockade of thrombin-mediated proteolysis, platelet activation, and fibrin formation in vitro and ex vivo .

Workflow Thrombin-mediated proteolysis blockade
Model System In vitro & ex vivo coagulation assays
Key Attribute Reversible active-site serine protease inhibitor

Why Substituting Thromstop Compromises Reproducibility


Despite sharing a primary target, clinically and experimentally used thrombin inhibitors display markedly different off-target inhibition spectra that can confound data interpretation. For example, the synthetic inhibitor D-Phe-Pro-Arg-CH₂Cl fails to inhibit urokinase, whereas Thromstop blocks all three principal fibrinolytic enzymes (plasmin, urokinase, and tissue plasminogen activator) . Additionally, the selectivity of Thromstop for thrombin over Factor Xa differs by more than an order of magnitude from that of argatroban (see Section 3, Evidence Item 2), meaning that generic substitution can introduce unintended anticoagulant crosstalk into coagulation and platelet-function assays .

Fibrinolytic profile Thromstop inhibits plasmin, urokinase, and tPA; D-Phe-Pro-Arg-CH₂Cl spares urokinase — substitution may alter fibrinolysis endpoints.
Selectivity window Thromstop's thrombin/FXa selectivity differs by >30‑fold from argatroban — generic substitution may shift off-target coagulation pathway crosstalk.
Platelet storage Heparinoids accelerate platelet clumping in storage models — substituting Thromstop with heparin may compromise long-term platelet functional integrity.

Thromstop vs Comparator Thrombin Inhibitors: Key Differentiators


Higher Thrombin Affinity vs Argatroban

Thromstop inhibits human thrombin with a Ki of 6 nM . In comparison, the clinically established direct thrombin inhibitor argatroban displays a Ki of 19 nM under analogous assay conditions , yielding an approximately 3.2‑fold lower affinity for the target protease.

Thrombin Affinity vs Argatroban
Cross-study comparable
Thromstop Ki = 6 nM
Argatroban Ki = 19 nM
 ~3.2‑fold higher affinity
Supports lower working concentration context
Purified human thrombin; chromogenic substrate
thrombin inhibition Ki anticoagulant serine protease

Thrombin Selectivity Over Factor Xa vs Argatroban

Thromstop's selectivity ratio for thrombin over Factor Xa is 1,317 (Ki, FXa = 7.9 µM / Ki, thrombin = 6 nM) . In contrast, argatroban yields a selectivity ratio of only 42 (Ki, FXa = 0.19 µM / Ki, thrombin = 4.5 nM) , meaning Thromstop is 31‑fold more selective for its primary target .

Selectivity Over FXa vs Argatroban
Cross-study comparable
Thromstop ratio = 1,317
Argatroban ratio = 42
 ~31‑fold higher selectivity
Reported lower FXa crosstalk in coagulation assays
Purified human enzymes; duplicate IC50 determinations
selectivity Factor Xa off‑target coagulation cascade

Inhibition of Fibrinolytic Enzymes: Plasmin, Urokinase, and tPA

In a direct comparative study, Thromstop inhibited the amidolytic activity of plasmin, urokinase, and tissue plasminogen activator (tPA), whereas the synthetic thrombin inhibitor D-Phe-Pro-Arg-CH₂Cl inhibited plasmin and tPA but had no measurable effect on urokinase .

Fibrinolytic Enzyme Panel
Direct head-to-head
Inhibits plasmin, urokinase, and tPA
D-Phe-Pro-Arg-CH₂Cl spares urokinase
Supports complete fibrinolysis shutdown model context
Purified enzymes; amidolytic chromogenic readout
fibrinolysis plasmin urokinase tPA enzyme panel

Clot Retraction Delay and Platelet Contractile Force Reduction

In a whole‑blood clot retraction model, 4 µM Thromstop delayed force development by greater than 800 s and reduced platelet contractile force at 1200 s by 70% .

Clot Retraction Inhibition
Supporting evidence
>800 s delay in force onset
70% reduction in platelet contractile force at 1200 s
Reported platelet-dependent clot mechanics endpoint context
4 µM Thromstop; whole blood rheometry
clot retraction platelet contractile force thrombus mechanics whole blood

Platelet Function Preservation in Extended Storage

In a 15‑day platelet concentrate storage study, the formulation containing Thromstop (plus CPDA‑1, PGE‑1, theophylline, and aprotinin) preserved hypotonic shock response (76 ± 25% of baseline), low LDH release (11 ± 3%), discoid morphology (69 ± 8%), and ADP responsiveness (50 ± 17%) comparably to a hirudin‑based formulation, whereas heparin and low‑molecular‑weight heparin (Fragmin) caused accelerated platelet clumping .

Platelet Storage Preservation
Direct head-to-head
HSR 76%, LDH 11%, discoid 69%, ADP 50%
Comparable to hirudin; heparin/Fragmin inferior
Supports platelet functional integrity model context
15‑day storage, 22 °C; CPDA‑1 + PGE‑1 + theophylline + aprotinin
platelet storage transfusion medicine anticoagulant formulation platelet preservation

Thromstop Application Scenarios


Thrombin-Centric Assays with Minimal Factor Xa Crosstalk

Thromstop's 1,317‑fold selectivity for thrombin over Factor Xa — 31‑fold higher than argatroban — makes it the inhibitor of choice for coagulation‑cascade studies where thrombin activity must be isolated without perturbing FXa‑dependent pathways .

Complete Fibrinolytic Enzyme Blockade for Fibrinolysis Research

Because Thromstop inhibits plasmin, urokinase, and tPA — unlike D-Phe-Pro-Arg-CH₂Cl, which spares urokinase — it is uniquely suited for experiments that require complete shutdown of fibrinolytic activity, such as clot‑lysis resistance assays or thrombin‑activatable fibrinolysis inhibitor (TAFI) studies .

Long-Term Platelet Storage for Transfusion Medicine

Thromstop‑based anticoagulant formulations preserve platelet responsiveness, discoid morphology, and low LDH release over 15‑day storage comparably to hirudin and far superiorly to heparin or Fragmin, making Thromstop a critical component in platelet‑storage‑lesion and transfusion‑efficacy studies .

Clot-Retraction and Platelet Force Generation Assays

Thromstop's quantitative inhibition of clot retraction (>800 s delay in force development; 70% reduction in platelet contractile force at 4 µM) provides a reproducible pharmacologic tool for dissecting platelet‑mediated clot mechanics independent of thrombin‑induced platelet activation .

Application
Selection Property
Validation Focus
Thrombin-centric assays with minimal FXa crosstalk
Thrombin/FXa selectivity profile review
Coagulation pathway endpoint context; FXa-dependent pathway monitoring
Complete fibrinolytic enzyme blockade studies
Fibrinolytic panel inhibition coverage (plasmin, urokinase, tPA)
Clot‑lysis resistance assay context; TAFI model-response context
Long-term platelet storage for transfusion research
Platelet functional preservation profile over extended storage
Platelet storage lesion model context; aggregation and morphology endpoints
Clot retraction and platelet force generation assays
Quantitative clot retraction inhibition profile
Thrombus mechanics model context; platelet contractile force endpoint monitoring

Technical Documentation Hub

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29 linked technical documents
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